Armatamide

Description

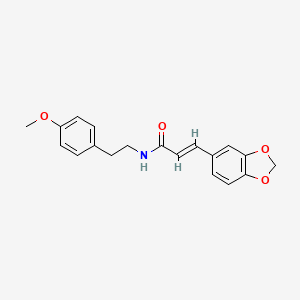

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-6-2-14(3-7-16)10-11-20-19(21)9-5-15-4-8-17-18(12-15)24-13-23-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBEJSAKORDPK-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415771 | |

| Record name | AC1NSZ4C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6459-34-3 | |

| Record name | AC1NSZ4C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation Methodologies of Armatamide

Strategies for Extraction and Purification of Armatamide from Biological Sources

The primary source of this compound discussed in scientific literature is the bark of Zanthoxylum armatum scispace.comacs.orgnih.govrjptonline.orgresearchgate.net. The initial step in obtaining this compound involves extracting compounds from the plant material using suitable solvents. Studies have reported the use of solvents such as hexane (B92381) and chloroform (B151607) to obtain extracts from Zanthoxylum armatum bark, from which this compound was subsequently isolated acs.org. Methanol extracts from the fruits of Z. armatum have also been mentioned in the context of its constituents rjptonline.org. These extraction procedures aim to selectively dissolve this compound and other compounds based on their polarity.

Following the initial extraction, purification techniques are employed to isolate this compound from the complex mixture. Column chromatography is a common method utilized for this purpose. Separation using silica (B1680970) gel (with a mesh size of 60-120) has been described, where compounds are separated based on their differential partitioning between the stationary silica phase and a mobile solvent phase acs.org. Fractions containing this compound are collected during this process.

For further purification and to achieve higher levels of purity, advanced techniques such as High-Performance Liquid Chromatography (HPLC) are valuable ug.edu.ghpatsnap.combrewerscience.com. HPLC allows for the separation of compounds based on their interaction with a stationary phase as they are carried through a column by a high-pressure liquid mobile phase brewerscience.comsigmaaldrich.com. The specific conditions of HPLC, including the choice of stationary phase and mobile phase composition, are optimized to effectively separate this compound from closely related compounds and impurities.

General strategies for the extraction of natural products, which could be applicable to this compound depending on the source and matrix, include techniques like Soxhlet extraction, liquid-liquid extraction, solid-phase extraction (SPE), heat reflux extraction, supercritical fluid extraction, enzyme-assisted extraction, and ultrasound-assisted extraction thepab.orgresearchgate.netgoogle.commdpi.com. The selection of the most appropriate extraction and purification methods is guided by the chemical properties of this compound and the nature of the biological source material.

Advanced Spectroscopic Techniques for Definitive Structural Assignment of this compound

Establishing the definitive structure of this compound relies on the application of advanced spectroscopic techniques that provide detailed insights into its molecular makeup karary.edu.sdnih.govresearchgate.net.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and obtaining fragmentation data, which aids in structural elucidation karary.edu.sdresearchgate.netyoutube.com. Electron Ionization Mass Spectrometry (EIMS) analysis of this compound showed a molecular ion peak at m/z 325 (M+), which, in conjunction with elemental analysis, supported the molecular formula C₁₉H₁₉NO₄ acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity of atoms and the arrangement of functional groups within a molecule karary.edu.sdnih.govresearchgate.netchemrxiv.org. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are indispensable for the structural assignment of this compound.

Analysis of the ¹H NMR spectrum of this compound revealed key structural features. A sharp singlet at δ 6.00 was characteristic of a methylenedioxy group. A pair of doublets at δ 6.16 (J = 15.5 Hz) and δ 7.50 (J = 15.5 Hz) with a large coupling constant indicated a trans-disubstituted double bond. An aromatic methoxy (B1213986) group was identified by a singlet at δ 3.80. Signals at δ 2.78 (triplet, J = 6.9 Hz) and δ 3.58 (quartet, J = 6.9 Hz) were assigned to the methylene (B1212753) protons adjacent to the amide linkage acs.org.

The ¹³C NMR spectrum provided further confirmation of the proposed structure with characteristic signals, including those for the amide carbonyl (δC 163.60), the methoxy carbon (δC 55.45), the methylenedioxy carbon (δC 101.36), the double bond carbons (δC 140.91, 129.79), and the methylene carbons adjacent to the amide (δC 35.07, 41.09) acs.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies karary.edu.sdresearchgate.net. While detailed IR data for this compound were not extensively provided in the examined sources, IR spectroscopy is typically used in conjunction with NMR and MS during structural elucidation.

UV absorption spectroscopy provides information about conjugated systems within the molecule ug.edu.ghresearchgate.net. The UV spectrum of this compound showed absorption peaks indicative of a highly unsaturated system, and the stability of these peaks upon addition of alkali suggested the absence of free phenolic hydroxyl groups acs.org.

Based on the comprehensive interpretation of spectroscopic data from EIMS, ¹H NMR, ¹³C NMR, and UV analyses, the structure of this compound was unequivocally determined to be N-(4'-methoxyphenyl ethyl)-3,4-methylenedioxy cinnamoyl amide scispace.comacs.orgnih.govrjptonline.orgmedcraveonline.com.

Table 1 presents a summary of key spectroscopic data reported for this compound.

| Spectroscopic Technique | Key Observations | Structural Inference |

| EIMS | Molecular ion peak at m/z 325 (M+) | Molecular weight 325, Molecular Formula C₁₉H₁₉NO₄ acs.org |

| ¹H NMR | δ 6.00 (s, 2H) | Methylenedioxy group acs.org |

| δ 6.16 (d, J=15.5 Hz, 1H), δ 7.50 (d, J=15.5 Hz, 1H) | trans-disubstituted double bond acs.org | |

| δ 3.80 (s, 3H) | Aromatic methoxy group acs.org | |

| δ 2.78 (t, J=6.9 Hz), δ 3.58 (q, J=6.9 Hz) | Methylenes adjacent to amide acs.org | |

| ¹³C NMR | δC 163.60 | Amide carbonyl (C=O) acs.org |

| δC 55.45 | Methoxy carbon (-OCH₃) acs.org | |

| δC 101.36 | Methylenedioxy carbon (O-CH₂-O) acs.org | |

| δC 140.91, 129.79 | Double bond carbons (HC=CH) acs.org | |

| δC 35.07, 41.09 | Methylene carbons (CH₂CH₂NH) acs.org | |

| UV Absorption | Peaks indicative of a highly unsaturated system | Presence of conjugated system acs.org |

Chromatographic and Electrophoretic Approaches in this compound Purity Assessment

Ensuring the purity of isolated this compound is essential for accurate characterization and reliable downstream applications. Chromatographic and electrophoretic methods are widely employed to assess the purity of chemical compounds patsnap.comcreative-proteomics.comjordilabs.com.

Chromatographic techniques, particularly HPLC, are standard tools for purity assessment patsnap.combrewerscience.comsigmaaldrich.com. HPLC separates components of a mixture based on their differential affinities for a stationary phase, allowing for the detection and quantification of impurities patsnap.combrewerscience.com. Purity is commonly determined by calculating the ratio of the peak area corresponding to this compound to the total area of all peaks in the chromatogram, often expressed as an area percentage chromforum.org. Various HPLC modes, including reversed-phase, ion-exchange, and size-exclusion chromatography, can be selected based on the chemical properties of this compound and the nature of potential impurities patsnap.comcreative-proteomics.com.

Gas Chromatography (GC) can also be utilized for purity assessment, particularly for compounds that are volatile or can be readily derivatized to become volatile brewerscience.combirchbiotech.com. While HPLC is often preferred for less volatile compounds like amides, GC could be applied if appropriate conditions are established brewerscience.com. Similar to HPLC, GC chromatograms allow for purity determination based on peak area percentages birchbiotech.com.

Electrophoretic techniques, such as gel electrophoresis or capillary electrophoresis (CE), separate molecules based on their charge and size under the influence of an electric field patsnap.comcreative-proteomics.com. These methods are extensively used for assessing the purity of larger biomolecules patsnap.comcreative-proteomics.comjordilabs.comnih.gov. For smaller molecules like this compound, capillary zone electrophoresis (CZE) can be applied for impurity detection and characterization of charge heterogeneity creative-proteomics.com. The choice between chromatographic and electrophoretic methods for purity assessment depends on the specific properties of this compound and the types of impurities that may be present. A combination of these techniques is often employed to provide a comprehensive assessment of purity and to detect impurities that might not be resolved by a single method nih.gov.

Synthetic Methodologies for Armatamide and Its Analogs

Total Synthesis Approaches to Armatamide

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. For this compound, this involves assembling the specific structural features, including the benzodioxole and methoxyphenyl ethylamine (B1201723) moieties linked by an amide bond and a trans double bond.

Convergent and Linear Synthesis Strategies

In organic synthesis, two primary strategies are employed: linear and convergent synthesis. uniurb.itchemistnotes.com

While specific details on published total synthesis routes solely for this compound were not extensively detailed in the search results, the principles of convergent and linear synthesis are fundamental to the construction of such molecules. The synthesis of other natural products with amide linkages and aromatic systems often utilizes these strategies. For instance, the total synthesis of other natural products containing amide bonds has been reported, highlighting the synthetic approaches used for this functional group. nih.govrsc.org

Stereoselective and Regioselective Transformations in this compound Synthesis

Stereoselectivity and regioselectivity are critical aspects of organic synthesis, particularly when dealing with molecules that can exist as different isomers. chemistrydocs.comwikipedia.org

Stereoselectivity: A stereoselective reaction is one in which a single reactant forms an unequal mixture of stereoisomers (diastereomers or enantiomers). chemistrydocs.comwikipedia.org This is crucial for synthesizing compounds with defined three-dimensional structures, as different stereoisomers can have vastly different biological activities. wikipedia.org Achieving high stereoselectivity often requires the use of specific catalysts, reagents, or reaction conditions that favor the formation of one stereoisomer over others. wikipedia.org

Regioselectivity: A regioselective reaction is one that preferentially forms one structural isomer over others when multiple positions for reaction are available. chemistrydocs.com In the synthesis of this compound, ensuring that reactions occur at the correct positions on the benzodioxole and methoxyphenyl rings, as well as the formation of the specific trans double bond, requires careful control of regioselectivity.

Given the (E) configuration of the double bond in this compound, stereoselective control over the formation of this alkene is necessary during its synthesis. nih.govbidd.group Methods for achieving stereoselective alkene synthesis, such as Wittig reactions or Horner-Wadsworth-Emmons reactions with appropriate reagents, would likely be employed. chemistrydocs.com Regioselective formation of the amide bond between the cinnamic acid derivative and the phenethylamine (B48288) derivative is also a key step.

Research on regioselective and stereoselective reactions is ongoing, with new methods being developed for various transformations, including the synthesis of vicinal bromohydrins and alkoxybromides from olefins with high regio- and stereoselectivity. organic-chemistry.org Nickel-catalyzed reactions have also shown high regioselectivity and stereoselectivity in the synthesis of C-aryl glycosides. rsc.org These advancements in synthetic methodology can be applied to the synthesis of complex molecules like this compound and its analogs.

Evaluation of Synthetic Pathway Efficiencies

Evaluating the efficiency of a synthetic pathway is essential for developing practical and scalable routes to target molecules. Efficiency can be assessed by several factors, including:

Cost of Materials: The cost and availability of starting materials and reagents.

Reaction Conditions: Mild reaction conditions are often preferred to harsh ones, which can lead to decomposition or unwanted side reactions.

Purification Difficulty: The ease or difficulty of isolating and purifying intermediates and the final product.

Environmental Impact: The generation of hazardous waste and the use of environmentally friendly reagents and solvents are increasingly important considerations.

While specific data on the efficiency of different synthetic routes to this compound were not found, the evaluation of synthetic efficiency is a standard practice in organic chemistry. Studies on the synthesis and performance evaluation of other amide-containing compounds, such as multialkylated aromatic amide oligomeric surfactants, highlight the importance of molecular structure in influencing performance and implicitly, the efficiency of their synthesis in achieving desired properties. nih.govresearchgate.net Methodologies for evaluating the efficiency of complex systems, including synthetic routes, are an active area of research. shu.edu.cn

Design and Synthesis of this compound Derivatives and Probes

The design and synthesis of derivatives and mechanistic probes based on natural products like this compound are valuable for understanding their biological activities and exploring their potential as lead compounds for drug discovery or other applications.

Scaffold Modification and Diversification Strategies

Scaffold modification and diversification involve altering the core structure of this compound to create a library of related compounds with potentially different or improved properties. Strategies include:

Modifications of the Aromatic Rings: Introducing or changing substituents on the benzodioxole and methoxyphenyl rings can alter electronic and steric properties, influencing interactions with biological targets.

Alterations of the Alkene Linker: Modifying the double bond, such as saturation or changing its geometry (though the natural product has the E-configuration), could affect the molecule's flexibility and binding.

Amide Bond Variations: Replacing the amide bond with bioisosteres (functional groups that mimic the biological properties of another group) can impact metabolic stability and pharmacokinetic properties. kit.edu

Chain Length Modifications: Altering the length of the ethyl linker between the methoxyphenyl group and the amide nitrogen.

The synthesis of amide derivatives is a common approach in medicinal chemistry and chemical biology to explore structure-activity relationships. nih.govnih.gov For example, series of arylamidine derivatives have been synthesized and evaluated for antimicrobial and cytotoxic activities. nih.gov Similarly, amide derivatives of other natural products have been synthesized to investigate their antitumor properties. nih.gov

Targeted Synthesis of Mechanistic Probes

Mechanistic probes are molecules designed to investigate the biological targets and mechanisms of action of a compound. For this compound, this could involve synthesizing analogs that are:

Tagged: Incorporating a detectable label (e.g., fluorescent tag, radioisotope) to track the molecule's distribution and binding in biological systems. nih.govabmgood.comnzytech.comsioc-journal.cn

Mechanism-Based Inhibitors: Designing analogs that interact with a target enzyme in a way that reveals details about the catalytic mechanism. nih.gov

Conformationally Restricted Analogs: Synthesizing rigid analogs to understand the preferred conformation of this compound when interacting with its target.

The design and synthesis of such probes require a deep understanding of the hypothesized mechanism of action and the structure of potential biological targets. Research on mechanistic probes in chemical biology involves the synthesis of molecules that can interact with specific proteins or pathways to elucidate biological processes. nih.govrsc.org For instance, mechanism-based protein-profiling probes have been synthesized to study glycosidases. nih.gov

Designing and synthesizing these derivatives and probes allows researchers to systematically explore how structural changes to this compound impact its biological activities and to identify the specific proteins or pathways with which it interacts.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The inherent structure of this compound, characterized by an N-phenylethyl cinnamamide (B152044) framework, has been a driving force in the innovation of synthetic strategies. researchgate.net Researchers have been inspired by this relatively simple yet biologically relevant scaffold to develop more efficient, high-yielding, and environmentally friendly methods for its construction and the synthesis of structurally related compounds. researchgate.net

One notable approach inspired by this compound's structure is the direct amidation of cinnamic acids with phenylethylamines. researchgate.net This method, promoted by reagents such as tris-(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), has been reported to yield a series of substituted N-phenylethyl cinnamamides in excellent yields under mild reaction conditions. researchgate.net This represents a significant advancement over traditional amidation techniques, offering a more facile and efficient route to access the core structure found in this compound and its analogs. The yields obtained using this method highlight its effectiveness, demonstrating the successful translation of structural inspiration into a practical synthetic protocol.

The synthesis of phenanthridine (B189435) derivatives has also been influenced by the structural motif of zanthoxylamide protoalkaloids, including this compound. researchgate.net Techniques such as the Pictet-Hubert microwave-assisted process have been employed to synthesize 6-phenethylphenanthridine derivatives. researchgate.net This method is described as unique, high-yielding, clean, and easy, showcasing how the study of natural product structures like this compound can lead to the development of improved synthetic transformations for related ring systems. researchgate.net Furthermore, an ecofriendly, efficient microwave-assisted Suzuki-Miyaura and Pictet-Spengler sequence has been developed for the synthesis of 6-arylphenanthridines, starting from inexpensive materials. researchgate.net While not directly synthesizing this compound, these methods demonstrate how the broader class of compounds to which this compound belongs can inspire the development of novel, efficient routes to diverse chemical structures.

The development of novel synthetic methodologies is often driven by the need for efficient and scalable routes to complex molecular scaffolds for diversification and the exploration of structure-activity relationships (SAR). nih.govopenaccessjournals.comnih.govnih.govmdpi.com this compound's structure has likely contributed to this effort within the realm of amide and alkaloid chemistry. The ability to synthesize a diverse range of analogs is crucial for understanding how structural modifications impact biological activity. nih.govopenaccessjournals.comnih.govnih.govmdpi.com

Detailed research findings in this area often involve optimizing reaction conditions, exploring different catalysts, and evaluating the scope of the developed methodologies. For instance, studies on the direct amidation of cinnamic acids have likely investigated various cinnamic acid and phenylethylamine substrates to determine the generality of the method. researchgate.net Yields and reaction times are critical data points in evaluating the efficiency of these novel synthetic routes.

While specific detailed data tables solely focused on the development of novel methodologies inspired by this compound's structure were not extensively detailed in the provided snippets beyond general descriptions of high yields and mild conditions researchgate.net, the nature of synthetic chemistry research implies the collection and analysis of such data. Typical data presented in research articles describing novel synthetic methods include:

| Reaction Parameter | Example Data Type | Significance |

| Substrate Scope | List of successful reactants | Demonstrates the generality of the method |

| Reaction Yield | Percentage (%) | Indicates the efficiency of the transformation |

| Reaction Time | Hours/Minutes | Reflects the rate of the reaction |

| Temperature | Degrees Celsius (°C) | Specifies the thermal conditions |

| Catalyst/Reagent Loading | Molar equivalents or weight % | Details the amount of activating species used |

| Solvent | Name of solvent(s) | Identifies the reaction medium |

| Diastereomeric Ratio (dr) | Ratio (e.g., 95:5) | Relevant for methods creating new stereocenters |

| Enantiomeric Excess (ee) | Percentage (%) | Relevant for asymmetric synthesis |

The inspiration drawn from this compound's structure extends to the broader field of synthetic organic chemistry, where natural products often serve as blueprints for developing new reactions and strategies. nih.govopenaccessjournals.comuniversiteitleiden.nl The pursuit of efficient access to this compound and its analogs contributes to the ongoing advancement of synthetic methodologies, particularly in the construction of amide bonds and the synthesis of alkaloid-like structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Armatamide

Physicochemical Parameters Influencing Armatamide's Biological Interactions

Investigations into the relationship between a compound's structure and its biological activity (Structure-Activity Relationship - SAR) or properties (Structure-Property Relationship - SPR) often involve the analysis of physicochemical parameters. These parameters are crucial determinants of how a molecule interacts with biological systems, influencing processes such as absorption, distribution, metabolism, and excretion (ADME), as well as binding to target molecules. Key physicochemical properties typically considered in such studies include lipophilicity, solubility, ionization state (governed by pKa), molecular size and shape, and the capacity for hydrogen bonding. nih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), plays a significant role in a compound's ability to cross biological membranes. nih.govwikipedia.orgresearchgate.net Compounds with appropriate lipophilicity can effectively permeate cell membranes to reach intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding, potentially resulting in reduced bioavailability and increased accumulation in lipid compartments.

The ionization state of a molecule, determined by its pKa and the pH of the surrounding environment, significantly influences its charge distribution and, consequently, its interactions with biological molecules and membranes. researchgate.net Ionized species generally have lower membrane permeability compared to their neutral counterparts but may exhibit stronger interactions with charged biological targets or transporters. researchgate.net The pKa of ionizable groups within a molecule helps predict the fraction of ionized and neutral species at physiological pH, which is vital for understanding its behavior in biological systems. researchgate.net

Other physicochemical parameters, such as molecular size, shape, and the presence of hydrogen bond donors and acceptors, also contribute to a compound's biological interactions. These properties influence factors like steric fit at binding sites, solvation, and the ability to form specific interactions with biological macromolecules like proteins or nucleic acids. nih.govresearchgate.netnih.gov

Molecular and Cellular Mechanism Investigations of Armatamide

Identification of Putative Molecular Targets and Pathways

Research into the molecular targets of armatamide and related compounds is ongoing. Studies on Zanthoxylum armatum have explored its potential interactions with various biological targets, including enzymes and receptors, which could underlie its observed biological activities. While specific direct molecular targets for this compound itself are still being actively investigated, computational and in silico approaches have been employed to predict potential interactions of compounds found in Zanthoxylum armatum. For instance, studies have computationally screened compounds from Zanthoxylum armatum for potential inhibitory activity against Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme highly expressed in certain cancerous conditions. researchgate.netresearchgate.net This suggests that enzymes involved in metabolic pathways could be potential targets for compounds from this plant, including potentially this compound or its derivatives.

The identification of molecular targets often involves analyzing the compound's effects on cellular processes and signaling cascades. nih.gov The presence of the 1,3-benzodioxole (B145889) moiety in this compound is noted as being in line with the chemistry of Zanthoxylum species known to produce compounds with this feature. mdpi.com

Cellular Response Profiling in Preclinical Models

Cellular response profiling in preclinical models provides crucial insights into how cells react to the presence of this compound. This involves studying changes in cellular behavior, such as growth, viability, and the modulation of specific cellular processes.

A derivative of this compound, Tortozanthoxylamide, isolated from Zanthoxylum zanthoxyloides, has shown significant antitrypanosomal activity against Trypanosoma brucei subsp. brucei in preclinical studies. mdpi.comafricaresearchconnects.commdpi.com This compound demonstrated the ability to alter the cell cycle of the parasite, indicating a direct impact on fundamental cellular processes in this organism. africaresearchconnects.commdpi.com Importantly, this derivative showed selective non-toxicity towards mouse macrophage RAW 264.7 cell lines, suggesting a potentially favorable safety profile in this model. africaresearchconnects.commdpi.com

Gene Expression Modulation Studies

Modulation of gene expression is a key mechanism by which compounds can exert their effects on cells. Changes in gene expression can alter the levels of proteins and other molecules, leading to downstream cellular responses. Studies investigating compounds from Zanthoxylum armatum have explored their impact on gene expression, particularly in the context of potential therapeutic applications. researchgate.netresearchgate.netdokumen.pub While direct studies specifically detailing this compound's effects on global gene expression profiles are limited in the provided search results, the observed biological activities of this compound and its derivatives, such as the alteration of the cell cycle in trypanosomes, strongly imply an underlying modulation of gene expression pathways regulating cell division and growth. africaresearchconnects.commdpi.com

Gene expression analysis can involve various techniques to quantify mRNA levels and identify affected genes. bio-rad.com The regulation of gene expression can occur at multiple levels, including transcriptional and post-transcriptional modifications. bio-rad.comnih.govnih.govfrontiersin.org

Protein Interaction and Signaling Pathway Analysis

Analyzing protein interactions and signaling pathways helps to understand the complex network of molecular events influenced by a compound. Proteins often function in concert by interacting with each other, and these interactions are central to cellular signaling cascades. nih.govthermofisher.compasteur.frplos.orgtainstruments.com

While specific protein interaction partners directly modulated by this compound are not explicitly detailed in the search results, the observed effects on cellular processes, such as cell cycle alteration by a derivative, suggest that this compound or its metabolites likely interact with key proteins involved in signaling pathways that control these processes. africaresearchconnects.commdpi.com Techniques such as co-immunoprecipitation and yeast two-hybrid systems are commonly used to study protein-protein interactions. thermofisher.compasteur.fr Pathway analysis integrates information about gene and protein interactions to understand the broader biological context of a compound's effects. nih.govplos.org

Data on the impact of this compound on specific signaling pathways is not extensively available in the provided search results. However, research on other natural compounds from medicinal plants indicates that they can influence various pathways, including those related to apoptosis and cell proliferation. dokumen.pub

Mechanistic Insights from Advanced In Vitro Assays

Advanced in vitro assays provide detailed mechanistic insights into the interaction of a compound with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition and Activation Studies

Enzyme assays are crucial for determining if a compound can inhibit or activate enzyme activity. mdpi.comsid.ircsic.esnih.govresearchgate.net Inhibition or activation of enzymes can have significant downstream effects on metabolic pathways and cellular functions.

Studies on Zanthoxylum armatum extracts have indicated effects on enzyme activity, such as the inhibition of Mg2+-ATPase and Na+, K+-ATPase. rjptonline.org While these studies pertain to the crude extract, they suggest that compounds within the plant, potentially including this compound, may interact with enzymes. The specific enzyme targets and the nature of the interaction (inhibition or activation) for isolated this compound are not detailed in the provided search results. Enzyme inhibition can be reversible or irreversible, and different types of inhibition (competitive, uncompetitive, mixed, allosteric) exist. sid.ircsic.esnih.govresearchgate.net

Receptor Binding and Functional Assays

Receptor binding assays determine the affinity of a compound for specific receptors, while functional assays measure the downstream biological response triggered by this binding. mesoscale.comnih.goveurofinsdiscovery.comresearchgate.net These assays are essential for understanding how a compound might act as an agonist or antagonist of a receptor.

Information specifically on this compound's binding to and functional effects on receptors is not present in the provided search results. However, receptor binding assays are widely used in drug discovery to identify compounds that interact with a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. mesoscale.comnih.goveurofinsdiscovery.comresearchgate.netnih.gov Functional assays, such as those measuring calcium flux or cAMP levels, are used in conjunction with binding assays to provide a comprehensive understanding of a compound's effects on receptor activity. mesoscale.comresearchgate.neteurofins.com

Preclinical Biological Activity Studies of Armatamide

In Vitro Efficacy and Selectivity Assessments in Cell-Based Systemsresearchgate.netmdpi.comresearchgate.net

The initial stages of preclinical research for Armatamide have involved a series of in vitro studies to determine its efficacy and selectivity against various cell lines. These cell-based assays are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.

Two-dimensional cell culture models have been instrumental in the preliminary assessment of this compound's biological activity. These models have been used to evaluate its cytotoxic effects on cancer cells and its activity against pathogenic parasites.

Research has demonstrated that this compound exhibits moderate cytotoxic activity against the human Caucasian prostate adenocarcinoma cell line, PC-3. researchgate.net In one study, the half-maximal inhibitory concentration (IC50) values were reported to be 15.8 and 22.1 μM. researchgate.net Furthermore, this compound and related compounds have shown significant suppressive effects on the phagocytosis response in in vitro oxidative burst studies, with IC50 values ranging from 12.0 to 25.9 μM. researchgate.net

In the context of antiparasitic activity, this compound has been tested against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.comresearchgate.net The compound showed notable activity with an IC50 value of 7.78 μM. mdpi.comresearchgate.net

| Cell Line/Organism | Assay | IC50 Value (μM) | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | Cytotoxicity Assay | 15.8 and 22.1 | researchgate.net |

| Whole Blood | Oxidative Burst Assay | 12.0–25.9 | researchgate.net |

| Trypanosoma brucei | Antitrypanosomal Assay | 7.78 | mdpi.comresearchgate.net |

There is currently no publicly available scientific literature detailing the evaluation of this compound in three-dimensional (3D) spheroid or organoid models.

There is currently no publicly available scientific literature on the use of patient-derived preclinical models to assess the efficacy of this compound.

In Vivo Efficacy Studies in Animal Modelsmedicineinnovates.comnih.gov

Following promising in vitro results, the preclinical evaluation of a compound typically progresses to in vivo studies in animal models to understand its efficacy and behavior in a whole organism.

There is currently no publicly available scientific literature detailing the in vivo efficacy of this compound in rodent models for any specific disease indication.

While traditional rodent models are common in preclinical research, alternative models can provide valuable insights into the biological activity and safety of a compound.

The zebrafish (Danio rerio) model has been utilized to assess the potential toxicity of this compound and related zanthoxylamide protoalkaloids. medicineinnovates.comnih.gov In these studies, zebrafish embryos are used to evaluate embryotoxicity and teratogenic effects. nih.gov While these studies focus on safety, they represent an important step in the in vivo characterization of the compound. medicineinnovates.com

Model Systems for Specific Biological Processes (e.g., inflammation, apoptosis, Wnt signaling)

Data from preclinical studies investigating the effects of a compound on specific biological processes such as inflammation, apoptosis, and Wnt signaling are typically presented in this section. These studies often utilize in vitro cell culture models or in vivo animal models to elucidate the compound's activity.

Inflammation: Anti-inflammatory properties are often assessed using models like lipopolysaccharide (LPS)-induced inflammation in macrophages or carrageenan-induced paw edema in rodents. Key markers such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inflammatory mediators (e.g., PGE-2) are measured. nih.govnih.gov

Apoptosis: The pro- or anti-apoptotic potential of a compound is investigated using various cell lines. nih.govnih.gov Assays to measure caspase activation, DNA fragmentation, and the expression of Bcl-2 family proteins are commonly employed to understand how a compound might induce or inhibit programmed cell death. youtube.comyoutube.comyoutube.com

Wnt Signaling: The influence of a compound on the Wnt signaling pathway, crucial for cell proliferation and differentiation, can be studied using reporter assays in cell lines or by examining the expression levels of key pathway components like β-catenin and its target genes (e.g., Axin2, Lef-1). nih.govnih.govyoutube.comyoutube.comresearchgate.net Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. nih.gov

Mechanistic Studies Employing Preclinical Models

This section would detail the molecular mechanisms through which a compound exerts its biological effects, based on findings from preclinical models. nih.govnih.gov Mechanistic studies aim to identify the specific molecular targets and pathways modulated by the compound. For instance, studies might reveal if a compound acts as an inhibitor or activator of a particular enzyme or receptor. youtube.comnih.govdrugbank.comnih.gov This understanding is critical for the further development of a compound as a potential therapeutic agent. nih.gov

Without specific data for "this compound," the following table serves as a template to illustrate how such findings would typically be presented.

| Biological Process | Model System | Key Findings | Molecular Targets/Pathways Implicated |

| Inflammation | Murine Macrophages (RAW 264.7) | Reduction of inflammatory markers | Inhibition of NF-κB signaling |

| Apoptosis | Human Colon Cancer Cells (HCT116) | Induction of programmed cell death | Activation of caspase-3, downregulation of Bcl-2 |

| Wnt Signaling | HEK293T cells with Wnt reporter | Inhibition of Wnt pathway activity | Destabilization of β-catenin |

Computational Chemistry and Modeling of Armatamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for investigating the electronic structure of atoms and molecules. These methods solve the Schrödinger equation to provide insights into properties such as molecular geometry, magnetic properties, and reactivity arxiv.orgidosr.org. Density Functional Theory (DFT) is a widely used QM method for studying the electronic properties, stability, and reactivity of systems, including molecules and solids arxiv.orgidosr.orgresearchgate.net. DFT is based on the Hohenberg-Kohn theorems and Kohn-Sham equations, which simplify the treatment of many-electron systems idosr.orgresearchgate.net.

QM calculations can be applied to understand the electronic distribution within Armatamide, predict its stability, and explore potential reaction pathways it might undergo. For instance, QM methods can map out the potential energy surface of a chemical reaction, identifying stable species (minima) and transition states (saddle points) that represent the highest energy points along a reaction pathway idosr.orgdiva-portal.org. This is crucial for understanding the mechanisms behind chemical transformations involving amide bonds diva-portal.orgrsc.org. The electronic structure determined by QM calculations is directly related to a molecule's reactivity, with concepts like frontier molecular orbitals (HOMO and LUMO) providing insights into how a molecule might interact with others rsc.orgmdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational dynamics and interactions of molecules over time nih.govnih.govmdpi.com. Unlike static experimental structures, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding flexible molecules like amides. By simulating the motion of atoms and molecules, MD can reveal details about conformational changes, protein-ligand interactions, and the influence of the environment (such as water) on molecular structure and dynamics idosr.orgnih.govnih.govmdpi.com.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics, the intersection of chemistry, computer science, and data analysis, plays a significant role in handling and analyzing large amounts of chemical and biological data neovarsity.orgresearchgate.net. When combined with machine learning (ML), cheminformatics enables the prediction of molecular properties and activities, accelerates the discovery process, and aids in the optimization of potential drug candidates neovarsity.orgresearchgate.netresearchgate.netresearchgate.net.

Virtual Screening and Lead Optimization

Virtual screening (VS) is a cheminformatics technique used to computationally screen large libraries of compounds to identify potential hits that are likely to bind to a specific biological target neovarsity.orgresearchgate.netbienta.netnih.govarxiv.org. This process significantly reduces the number of compounds that need to be experimentally tested, saving time and resources researchgate.netnih.govarxiv.org. VS methods can be structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active compounds neovarsity.orgnih.gov.

Machine learning enhances virtual screening by improving the accuracy and speed of compound evaluation neovarsity.orgresearchgate.net. ML algorithms can learn patterns in large datasets of known active and inactive compounds to build predictive models neovarsity.orgresearchgate.netarxiv.org. These models can then be used to rank new compounds based on their predicted activity or binding affinity neovarsity.org.

Lead optimization is the process of improving the properties of initial hit compounds to enhance their potency, selectivity, and pharmacokinetic profiles neovarsity.orgresearchgate.netbienta.netnih.govarxiv.org. Cheminformatics and ML are valuable in this stage for predicting properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity) and guiding structural modifications to optimize the lead compound neovarsity.orgbienta.netnih.gov.

For this compound, if it were part of a larger library or identified as a hit compound, cheminformatics and ML could be applied for virtual screening against various targets or for optimizing its structure to improve desired properties.

Prediction of Molecular Interactions and Activities

Machine learning models can be trained to predict various molecular properties and activities based on their chemical structure researchgate.netarxiv.orgnih.govmdpi.com. These predictions can include binding affinity to a target protein, potential toxicity, or other relevant biological activities neovarsity.orgarxiv.orgnih.govscielo.br. Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, correlate molecular descriptors (numerical representations of chemical structures) with experimental activity data to build predictive models neovarsity.orgarxiv.orgmdpi.com.

ML can also be used to predict molecular interactions, such as how a compound might bind to a protein or interact with other molecules in a biological system researchgate.netarxiv.orgscielo.br. Deep learning, a subset of ML, has shown significant promise in predicting molecular properties and facilitating drug discovery researchgate.netarxiv.orgnih.gov.

In the context of this compound, ML could be employed to predict its potential interactions with biological macromolecules or forecast its activity in specific biological assays based on its structure and data from related compounds.

Development of Novel Computational Methodologies Applied to Amide Compounds

The field of computational chemistry is continuously evolving, with new methodologies being developed to address the challenges in understanding and predicting molecular behavior idosr.orgdiva-portal.orgscielo.br. The study of amide compounds has also benefited from these advancements. For instance, novel computational approaches have been developed to study reaction mechanisms involving amide bonds, such as transamidation reactions catalyzed by various materials rsc.org.

The application of hybrid QM/MM techniques to study the catalytic mechanisms of enzymes that interact with amide substrates, such as fatty acid amide hydrolase (FAAH), demonstrates the development and application of specialized computational methods for this class of compounds nih.gov. Furthermore, the integration of machine learning with techniques like molecular dynamics simulations is an active area of research, allowing for more efficient analysis of complex simulation data and identification of key structural features influencing molecular behavior mdpi.com. These ongoing developments in computational methodologies contribute to a deeper understanding of amide chemistry and facilitate the rational design of new amide-containing molecules with desired properties.

Advanced Analytical Methodologies in Armatamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) plays a vital role in the identification and quantification of Armatamide and related metabolites in complex biological matrices and plant extracts. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-DAD-ESI-QTOF-MS/MS) have been successfully applied in the analysis of Zanthoxylum armatum extracts, leading to the identification and quantification of this compound and other compounds. wikipedia.orgnih.govfishersci.cawikidata.orgthegoodscentscompany.com

HR-ESI-MS analysis of this compound has provided a calculated mass-to-charge ratio (m/z) for the protonated molecule ([M + H]⁺) of 326.1392, with a found value of 326.1377. wikipedia.orgnih.gov This high mass accuracy is essential for confirming the elemental composition of this compound (C₁₉H₁₉NO₄) and distinguishing it from compounds with similar nominal masses. wikipedia.orgnih.govthegoodscentscompany.com LC-MS/MS techniques are also utilized for the identification of various compounds, including amides like this compound, in plant extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as ¹H NMR and ¹³C NMR, is indispensable for the complete structural elucidation of this compound. wikipedia.orgnih.govwikidata.orgwikipedia.orgthegoodscentscompany.comphytomolecules.comsenescence.info Analysis of NMR spectra provides detailed information about the arrangement of atoms and functional groups within the this compound molecule.

Specific ¹H NMR data for this compound recorded in DMSO-d₆ at 300 MHz include characteristic signals such as a triplet at δ 2.70 (2H, J = 6.9 Hz), a singlet at δ 3.72 (3H), a multiplet between δ 3.73-3.78 (2H), a singlet at δ 6.06 (2H), doublets at δ 6.45 (1H, J = 15.5 Hz), δ 6.88 (2H, J = 7.0 Hz), δ 6.94 (1H, J = 8.0 Hz), δ 7.05 (1H, J = 8.0 Hz), a multiplet between δ 7.13-7.15 (3H), and a doublet at δ 7.33 (1H, J = 15.5 Hz). wikipedia.orgnih.gov

¹³C NMR data for this compound in DMSO-d₆ at 75 MHz show characteristic carbon signals at δC 33.7, 39.9, 54.3, 100.8, 105.6, 107.9, 113.1, 119.7, 122.5, 128.7, 128.9, 130.7, 137.7, 147.3, 147.8, 157.1, and 164.4. wikipedia.orgnih.gov Another study using a Bruker AC-200 P instrument at 200 MHz for ¹H and 50 MHz for ¹³C reported slightly different shifts, including δC 163.60 (C=O), 55.45 (-OCH₃), 101.36 (O-CH₂-O), 140.91, 129.79 (HC=CH), 35.07, and 41.09 (CH₂CH₂NH). thegoodscentscompany.com These variations can be attributed to differences in solvent and field strength.

Interactive Table 1: this compound NMR Data (Selected Shifts)

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Solvent | Frequency (MHz) |

| ¹H | 2.70 | t | 2H | 6.9 | DMSO-d₆ | 300 |

| ¹H | 3.72 | s | 3H | - | DMSO-d₆ | 300 |

| ¹H | 6.06 | s | 2H | - | DMSO-d₆ | 300 |

| ¹H | 6.45 | d | 1H | 15.5 | DMSO-d₆ | 300 |

| ¹H | 7.33 | d | 1H | 15.5 | DMSO-d₆ | 300 |

| ¹³C | 164.4 | - | - | - | DMSO-d₆ | 75 |

| ¹³C | 54.3 | - | - | - | DMSO-d₆ | 75 |

| ¹³C | 100.8 | - | - | - | DMSO-d₆ | 75 |

| ¹³C | 163.60 | - | - | - | CDCl₃ | 50 |

| ¹³C | 55.45 | - | - | - | CDCl₃ | 50 |

| ¹³C | 101.36 | - | - | - | CDCl₃ | 50 |

2D NMR techniques, such as gCOSY, 2D-TOCSY, and ROESY, are valuable for confirming correlations between protons and establishing the connectivity and spatial arrangement of atoms, which is crucial for understanding the conformation of the molecule. wikipedia.org While specific data for this compound's conformational or interaction studies using these advanced NMR methods were not detailed in the provided sources, their application in characterizing related compounds highlights their potential in this compound research. wikipedia.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from natural sources like Zanthoxylum armatum. Various methods have been employed, including column chromatography (using silica (B1680970) gel), thin-layer chromatography (TLC), Sephadex LH20 chromatography, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). wikipedia.orgnih.govfishersci.cawikidata.orgthegoodscentscompany.comnih.govwikipedia.orgphytomolecules.commetabolomicsworkbench.orgthegoodscentscompany.com

Repeated column chromatography has been used to isolate this compound from plant extracts. wikipedia.orgnih.gov TLC is often used to monitor the progress of reactions and chromatographic separations. nih.gov UPLC coupled with Diode Array Detection (UPLC-DAD) has been developed as a rapid method for the simultaneous quantification of this compound and other compounds in Z. armatum. wikidata.orgthegoodscentscompany.com A validated UPLC-DAD method for quantifying this compound utilized a BEH C18 column (2.1 mm × 100 mm, 1.7 μm particle size) with a gradient elution system of 0.05% formic acid in water and acetonitrile (B52724) at 25°C. wikidata.orgthegoodscentscompany.com This method demonstrated good linearity (R² ≥ 0.9997), precision (intra-day RSDs ≤ 0.62%, inter-day RSDs ≤ 2.95%), and accuracy (95.6-104.0%). wikidata.orgthegoodscentscompany.com HPLC is also used for fingerprint analysis and quantitative analysis of compounds in Z. armatum extracts. nih.govmetabolomicsworkbench.org

Spectroscopic Techniques for Structural Information and Interaction Analysis

Spectroscopic techniques, including Ultraviolet (UV) and Infrared (IR) spectroscopy, provide complementary information for the structural characterization of this compound. UV spectroscopy is useful for detecting compounds with chromophores, such as the conjugated system present in this compound. wikipedia.orgthegoodscentscompany.comsenescence.info UV detection is commonly integrated into chromatographic systems like HPLC-DAD and UPLC-DAD for the analysis and quantification of this compound. fishersci.cawikidata.orgthegoodscentscompany.comnih.govmetabolomicsworkbench.org

IR spectroscopy provides information about the functional groups present in the molecule. wikipedia.orgsenescence.info For instance, the presence of amide carbonyl and N-H stretching vibrations can be identified using IR spectroscopy. While specific IR data for this compound were not detailed in the provided snippets, IR spectroscopy has been used in the structural determination of this compound and its derivatives. wikipedia.orgsenescence.info FTIR analysis has also been applied to study other compounds, suggesting its potential for analyzing this compound. phytomolecules.com

Biosynthetic Pathway Investigations of Armatamide if Applicable As a Natural Product

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of natural products often originates from primary metabolic pathways, such as the shikimic acid pathway or those providing amino acids. researchgate.netnih.gov While specific precursor molecules and intermediates for armatamide biosynthesis are not explicitly detailed in the provided search results, amides like this compound are generally formed through the amidation of carboxylic acids or their derivatives with amines. The structure of this compound, (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide, suggests potential precursors related to cinnamic acid derivatives and phenethylamine (B48288) derivatives. nih.gov Cinnamic acid derivatives are known to be synthesized via the shikimic acid pathway. researchgate.net The identification of intermediates typically involves isolating and characterizing compounds that accumulate when specific enzymatic steps are blocked or slowed down.

Identification and Characterization of Biosynthetic Enzymes

Biosynthesis is catalyzed by a series of enzymes. researchgate.netnih.govnih.gov Identifying these enzymes is crucial for understanding the pathway. This often involves biochemical studies to isolate enzymatic activities that convert proposed intermediates. riken.jp Based on the structure of this compound, enzymes such as ligases (for amide bond formation) and enzymes involved in modifying aromatic rings (e.g., hydroxylation, methylation, formation of the methylenedioxy bridge) and the propenamide double bond might be involved. While the search results discuss the identification of biosynthetic enzymes in other pathways, specific enzymes for this compound synthesis in Zanthoxylum armatum are not detailed. nih.govnih.gov

Genetic and Genomic Approaches to Biosynthesis Pathway Discovery

Genetic and genomic approaches play a significant role in discovering biosynthetic pathways. nih.govnih.govnih.govelifesciences.org In plants, genes encoding enzymes in a particular pathway are often clustered together in the genome. nih.gov Genome sequencing of Zanthoxylum armatum could allow for the identification of potential biosynthetic gene clusters (BGCs) that might be responsible for this compound production. nih.govelifesciences.org Techniques like transcriptome analysis can reveal genes that are highly expressed in tissues where this compound is produced, such as the bark. researchgate.net Comparing gene clusters in Zanthoxylum armatum with those in related species known to produce similar amide compounds can also provide clues.

Future Research Directions and Challenges in Armatamide Studies

Unexplored Biological Systems and Therapeutic Avenues

The full spectrum of armatamide's biological activity remains largely unexplored. Initial studies have hinted at its potential, but a vast array of biological systems and therapeutic areas are yet to be investigated. A significant future direction will be the systematic screening of this compound against a wide range of therapeutic targets. This includes, but is not limited to, its potential efficacy in neurodegenerative diseases, metabolic disorders, and as an antiviral agent.

Furthermore, the impact of this compound on various microbial ecosystems beyond what has been initially reported is an open question. Investigating its effects on the human gut microbiome, for instance, could reveal novel applications in promoting gut health or combating dysbiosis-related conditions. The exploration of its activity in agricultural contexts, such as a potential biopesticide or growth promoter, also represents a promising, yet unexamined, avenue.

Advanced Methodological Development for Deeper Insights

To gain a more profound understanding of this compound's mechanism of action and its interactions within biological systems, the development and application of advanced analytical and methodological approaches are paramount. High-resolution imaging techniques could be employed to visualize the subcellular localization of this compound, providing clues about its sites of action.

Moreover, the development of specific molecular probes and biosensors for this compound would enable real-time tracking of the compound in living cells and organisms. This would facilitate more precise pharmacokinetic and pharmacodynamic studies. The synthesis of a broader library of this compound analogs is also crucial for establishing structure-activity relationships (SAR), which can guide the design of more potent and selective derivatives.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic view of this compound's biological effects can be achieved through the integration of various "omics" data. researchgate.net Transcriptomics, proteomics, and metabolomics studies on cells or organisms treated with this compound can reveal the global changes in gene expression, protein levels, and metabolic pathways. researchgate.net This systems-level approach can help to identify novel targets and signaling cascades affected by the compound, moving beyond a single-target-focused investigation. researchgate.net

Integrating multi-omics datasets presents a considerable challenge, requiring sophisticated computational tools and bioinformatics expertise to analyze and interpret the vast amounts of data generated. mdpi.com However, such an approach is essential for constructing a comprehensive picture of this compound's mode of action and for identifying potential biomarkers of its activity. researchgate.netresearchgate.net

Addressing Research Gaps and Complexities in Amide Chemistry

The inherent chemical properties of amides, including this compound, present both opportunities and challenges for researchers. A significant research gap is the limited understanding of the metabolic fate of this compound in various biological systems. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to assess its potential as a therapeutic agent.

Furthermore, the chemical synthesis of this compound and its derivatives can be complex. Developing more efficient and scalable synthetic routes is a key challenge that needs to be addressed to ensure a sufficient supply of the compound for extensive biological testing. Overcoming the complexities of amide bond formation and purification will be crucial for advancing the field of this compound research. africaresearchconnects.com The exploration of biocatalytic methods for the synthesis of fatty N-acyl amides could offer a more sustainable and efficient alternative to traditional chemical synthesis.

Q & A

Q. What experimental protocols are recommended for synthesizing Armatamide with high purity, and how should critical parameters be optimized?

- Methodological Answer :

Follow a stepwise optimization approach:- Literature Review : Identify existing synthetic routes (e.g., solid-phase peptide synthesis or natural extraction) and compare yields .

- Parameter Screening : Use factorial design to test variables (temperature, solvent ratios, catalysts) and monitor purity via HPLC (≥95% purity threshold recommended) .

- Characterization : Validate structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Report retention times and mobile phases for reproducibility .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

- Methodological Answer :

- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on this compound’s hypothesized mechanism. Include positive controls (known inhibitors/agonists) and negative controls (vehicle-only) .

- Dose-Response : Test a minimum of five concentrations (e.g., 0.1–100 µM) in triplicate. Calculate IC/EC using nonlinear regression models, adhering to statistical significance thresholds () .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer :

- Standardize Conditions : Replicate experiments under identical conditions (pH, temperature, solvent). Document batch-specific variations (e.g., counterion content, hygroscopicity) that may affect solubility .

- Analytical Validation : Use dynamic light scattering (DLS) to assess aggregation and quantify solubility via UV-Vis spectroscopy with calibration curves .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer :

- Scoping Review : Map all proposed mechanisms (e.g., kinase inhibition vs. epigenetic modulation) and categorize supporting evidence .

- Orthogonal Validation : Employ multiple techniques (e.g., CRISPR knockouts, isothermal titration calorimetry) to confirm target engagement .

- Data Triangulation : Compare results across cell lines (primary vs. immortalized) and species to identify context-dependent effects .

Q. What strategies ensure reproducibility in this compound’s biological assays when using research-grade compounds?

- Methodological Answer :

- Batch Characterization : Request vendor documentation on peptide content, residual salts (e.g., TFA <1%), and endotoxin levels. Perform in-house QC via amino acid analysis .

- Protocol Harmonization : Share detailed methods (e.g., cell passage numbers, serum starvation duration) in supplemental materials to minimize inter-lab variability .

Q. How should researchers design a study to investigate this compound’s off-target effects without prior pathway data?

- Methodological Answer :

Data Presentation and Analysis Guidelines

Q. Table 1: Recommended Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.